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Compound of Interest

Compound Name: Stevia Powder

Cat. No.: B15541331 Get Quote

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of

the sensory performance of Rebaudioside A (Reb A) and Rebaudioside M (Reb M), supported

by experimental data and detailed methodologies.

This guide provides a comprehensive analysis of two prominent steviol glycosides,

Rebaudioside A (Reb A) and Rebaudioside M (Reb M), offering a valuable resource for their

application in product formulation and research. The following sections detail their comparative

sensory profiles, supported by quantitative data from consumer studies, and outline the

experimental protocols for sensory evaluation and the underlying biochemical signaling

pathways.

Quantitative Sensory Profile Comparison
The sensory attributes of Reb A and Reb M have been evaluated in multiple studies, revealing

distinct differences in their taste profiles. Reb M consistently emerges as a superior sweetener,

exhibiting a taste profile more similar to sucrose with significantly lower bitterness and

astringency compared to Reb A.[1][2][3] The following table summarizes quantitative data from

a consumer panel study where participants rated the intensity of sweetness and bitterness of

0.1% solutions of Reb A and Reb M, alongside a 14% sucrose solution as a reference.[1]
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Sensory
Attribute

Time Point Reb A (0.1%) Reb M (0.1%) Sucrose (14%)

Sweetness

Intensity
In-mouth 3.5 5.3 5.5

Immediate (5s

post-

expectoration)

3.8 5.8 4.5

Lingering (1 min

post-

expectoration)

2.5 5.3 3.6

Bitterness

Intensity
In-mouth 3.5 1.0 1.0

Immediate (5s

post-

expectoration)

3.5 1.2 1.0

Lingering (1 min

post-

expectoration)

1.6 0.8 0.5

Intensity scores were rated on a 15-cm line scale.[1]

Experimental Protocols
To ensure the reproducibility and validity of sensory data, standardized experimental protocols

are crucial. The following outlines a typical Quantitative Descriptive Analysis (QDA)

methodology used for evaluating the sensory profiles of high-intensity sweeteners like Reb A

and Reb M.

Quantitative Descriptive Analysis (QDA) Protocol
1. Panelist Selection and Training:

Recruit a panel of 10-12 individuals based on their sensory acuity, descriptive ability, and

availability.
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Conduct training sessions to familiarize panelists with the sensory attributes of sweeteners,

including various types of sweetness (e.g., onset, peak, duration), off-tastes (e.g., bitter,

metallic, licorice), and aftertastes.

Develop a consensus vocabulary to describe the sensory characteristics of the samples.

Train panelists on the use of a 15-cm unstructured line scale for intensity ratings, anchored

with "not at all" and "extremely."

2. Sample Preparation:

Prepare aqueous solutions of Reb A, Reb M, and a sucrose reference at concentrations

determined to be equi-sweet in preliminary testing. For example, 0.1% w/v for Reb A and

Reb M, and 14% w/v for sucrose.[1]

Use purified, deionized water to prepare all solutions to avoid any confounding tastes.

Present samples at a controlled temperature (e.g., room temperature) in coded, identical

containers.

3. Sensory Evaluation Procedure:

Provide panelists with the samples in a randomized order to minimize carry-over effects.

Instruct panelists to rinse their mouths with purified water before tasting the first sample and

between each subsequent sample.

Panelists should take a standardized amount of the sample into their mouths, hold it for a

few seconds, and then expectorate.

Panelists will then rate the intensity of pre-determined sensory attributes (e.g., sweetness,

bitterness, metallic taste, licorice aftertaste) at specific time points (in-mouth, 5 seconds after

expectoration, 1 minute after expectoration) on the provided 15-cm line scale.

4. Data Analysis:

Convert the markings on the line scales to numerical data.
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Analyze the data using appropriate statistical methods, such as Analysis of Variance

(ANOVA), to determine significant differences in sensory attributes between the samples.

Post-hoc tests, like Tukey's HSD, can be used to identify which specific samples differ from

each other.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 9 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15541331?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Sample Preparation Sensory Evaluation

Data Analysis

Prepare 0.1% Reb A Solution

Present Randomized Sample

Prepare 0.1% Reb M Solution Prepare 14% Sucrose Solution Panelist Rinses Mouth

Panelist Tastes and Expectorates

Rate Sensory Attributes on 15-cm Scale

Repeat for All Samples

Convert Scale Markings to Data

Perform ANOVA

Conduct Post-Hoc Tests
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Taste Receptor Cell Membrane

Intracellular Signaling Cascade

Reb A / Reb M

T1R2/T1R3 Receptor

Binds to

Gustducin (G-protein) Activation

PLCβ2 Activation

IP3 Production

Ca²⁺ Release from ER

TRPM5 Channel Opening

Cell Depolarization

ATP Release

Signal to Brain (Sweet Perception)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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